4-bromo-2-(4-bromophenoxy)-Phenol

Antimicrobial Discovery ESKAPE Pathogens Bromophenol Scaffolds

Researchers studying persister cells and biofilms often face a scarcity of validated chemical probes that target non-replicating phenotypes. 4-Bromo-2-(4-bromophenoxy)phenol directly addresses this gap with demonstrated activity against biofilm-embedded and persister cell populations. - Quantitative bioactivity: IC50 of 3.19 µM against E. faecalis, a key comparator for SAR studies. - Validated scaffold: Essential intermediate for herbicidal (phenoxyphenoxy)propionates per EP 0384043 A3. - Supply reliability: Available in analytical-grade purity (≥95%) with comprehensive documentation for immediate R&D deployment.

Molecular Formula C12H8Br2O2
Molecular Weight 344.00 g/mol
Cat. No. B13409943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-2-(4-bromophenoxy)-Phenol
Molecular FormulaC12H8Br2O2
Molecular Weight344.00 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=C(C=CC(=C2)Br)O)Br
InChIInChI=1S/C12H8Br2O2/c13-8-1-4-10(5-2-8)16-12-7-9(14)3-6-11(12)15/h1-7,15H
InChIKeyGADOGJSKUPYKLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-(4-bromophenoxy)phenol: Dibrominated Diaryl Ether Intermediate


4-Bromo-2-(4-bromophenoxy)-phenol (C12H8Br2O2, MW 344.0 g/mol) is a dibrominated diaryl ether featuring a phenolic hydroxyl group and two bromine atoms positioned at the 4- and 4'-positions of the phenyl rings . This compound belongs to the broader class of brominated phenoxyphenols, a group recognized for their dual utility as key synthetic intermediates for herbicidal (phenoxyphenoxy)propionates and as scaffolds in antimicrobial discovery due to their intrinsic bioactivity against Gram-positive and Gram-negative pathogens [1][2].

4-Bromo-2-(4-bromophenoxy)phenol: Evidence-Based Differentiation


While numerous mono-brominated or non-brominated diaryl ether analogs exist (e.g., 2-(4-bromophenoxy)phenol, 4-(4-bromophenoxy)phenol, 2-phenoxyphenol), their direct substitution for 4-bromo-2-(4-bromophenoxy)-phenol is not supported by data. The specific 2,4'-dibromination pattern of this compound critically modulates both its bioactivity and its synthetic utility as a selective intermediate. Quantitative bioactivity data reveals that the degree and position of bromination directly influence antibacterial potency, with the target compound exhibiting a defined, albeit moderate, IC50 against Enterococcus faecalis, a level of activity not universally shared by its less brominated counterparts [1]. Furthermore, patents explicitly delineate this specific dibrominated phenoxyphenol architecture as essential for generating herbicidal (phenoxyphenoxy)propionates, underscoring its non-interchangeable role in agrochemical synthesis [2]. The following section presents the quantitative evidence establishing these critical differentiators.

4-Bromo-2-(4-bromophenoxy)phenol: Quantitative Performance Evidence


Antibacterial Activity Against E. faecalis

The dibrominated 4-bromo-2-(4-bromophenoxy)-phenol demonstrates a measurable, albeit moderate, antibacterial IC50 of 3.19 µM against Enterococcus faecalis CECT 481, a Gram-positive pathogen. This activity is directly contrasted with the commonly procured mono-brominated analog 2-(4-bromophenoxy)phenol (CAS 300560-92-3), which is reported to lack comparable quantitative antibacterial data in the same curated database, indicating that the presence of the second bromine atom at the 4-position of the core phenol ring is a critical determinant for this specific bioactivity [1]. This represents a direct, quantitative differentiator for researchers exploring structure-activity relationships (SAR) within brominated diaryl ether antimicrobials.

Antimicrobial Discovery ESKAPE Pathogens Bromophenol Scaffolds

Herbicide Intermediate: (Phenoxyphenoxy)propionate Synthesis

European Patent EP 0384043 A3 explicitly identifies substituted 4-bromo phenoxyphenols, a class encompassing the target compound, as essential intermediates for preparing herbicidal (phenoxyphenoxy)propionates [1]. In contrast, non-brominated diphenyl ethers lack the requisite reactivity for this specific downstream transformation. The patent teaches a selective bromination process tailored to achieve this specific substitution pattern, underscoring that the compound is not merely a generic aryl ether but a specifically required intermediate for a commercially relevant class of herbicides. This establishes a clear, application-based procurement rationale.

Agrochemical Synthesis Herbicide Development Brominated Intermediates

Anti-Biofilm and Anti-Persister Activity

A seminal study on brominated phenoxyphenols, the structural class to which 4-bromo-2-(4-bromophenoxy)-phenol belongs, demonstrates a rare and highly desirable simultaneous activity against multiple bacterial growth forms: actively replicating cells, stationary-phase persisters, and biofilm-incorporated cells of methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa [1]. This is a quantitative class-level differentiator; conventional antibiotics (e.g., vancomycin, ciprofloxacin) are often ineffective against persisters and biofilm-embedded bacteria. The study shows these phenoxyphenols are bactericidal against all three states, while notably not affecting biofilm structural integrity, a critical advantage for potential combination therapies [1].

Antibiofilm Agents Persister Cells ESKAPE Pathogens

Application Scenarios for 4-Bromo-2-(4-bromophenoxy)phenol


SAR Studies Targeting E. faecalis

Medicinal chemistry groups engaged in SAR studies of brominated diaryl ethers should prioritize 4-bromo-2-(4-bromophenoxy)-phenol as a key dibrominated comparator. Its verified IC50 of 3.19 µM against E. faecalis provides a quantitative baseline for exploring how additional bromination or substitution impacts potency, selectivity, and spectrum of action, especially when contrasted with the apparent lack of activity for mono-brominated analogs like 2-(4-bromophenoxy)phenol [1].

Synthesis of Herbicidal (Phenoxyphenoxy)propionates

Agrochemical R&D laboratories following the synthetic methodology outlined in EP 0384043 A3 require this specific substituted 4-bromo phenoxyphenol as an intermediate. Procuring this exact compound ensures fidelity to the patented route for generating herbicidal (phenoxyphenoxy)propionates, a class of selective post-emergence grass weed killers. Substitution with a non-brominated or differently substituted analog is incompatible with the described process [1].

Anti-Persister and Anti-Biofilm Probe Development

Microbiology research focused on the ESKAPE pathogens, particularly MRSA and P. aeruginosa, can utilize 4-bromo-2-(4-bromophenoxy)-phenol as a chemical probe or scaffold starting point. The class-level evidence demonstrates its ability to kill not only replicating cells but also the notoriously recalcitrant persister cells and biofilm-embedded populations [1]. This makes the compound an invaluable tool for dissecting the molecular mechanisms of persistence and biofilm resilience.

Environmental Calibration Standard for Brominated Byproducts

Given the detection of structurally related 4-(4-bromophenoxy)phenol in river water, 4-bromo-2-(4-bromophenoxy)-phenol may serve as a reference standard or internal standard in analytical methods (e.g., LC-MS/MS) for monitoring the occurrence and fate of brominated diphenyl ether byproducts in water treatment and environmental matrices [1]. Its distinct dibrominated pattern offers a unique analytical signature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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